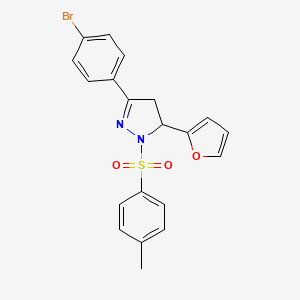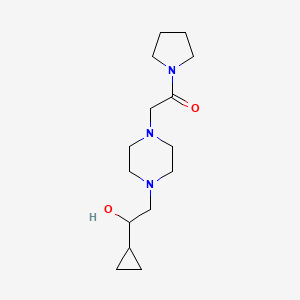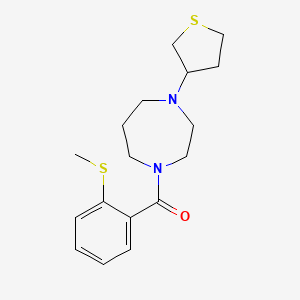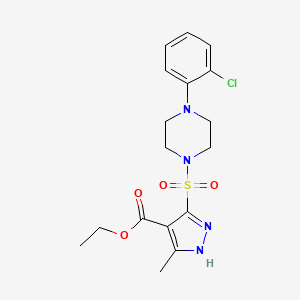
2-(benzylthio)-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound is related to a series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues that were designed and synthesized as inhibitors of HIV-1 reverse transcriptase . All the synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is based on the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl scaffold . This scaffold is found in natural products as well as synthetic derivatives and has a privileged position in medicinal chemistry .Chemical Reactions Analysis
The compound is related to the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Synthesis of Tetrahydroisoquinoline Alkaloids : A study details a diastereoselective synthesis method for jamtine, a tetrahydroisoquinoline alkaloid, utilizing a tandem Pummerer/Mannich cyclization sequence. This approach demonstrates the compound's utility in the efficient assembly of complex alkaloid structures, highlighting its potential in synthetic organic chemistry (Padwa et al., 2003).
Amide Rotamers Synthesis : Research on N-acetyl-1,3-dimethyltetrahydroisoquinolines illustrates the compound's role in the formation of amide rotamers. These findings contribute to understanding the stereochemical properties of such compounds and their potential applications in designing molecules with specific spatial configurations (Koning et al., 2003).
Biological Activity Studies
Cytotoxicity and Antitumor Screening : A study involving the coupling of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate with various compounds demonstrated significant in vitro antitumor screening against several cancer cell lines. This suggests the potential therapeutic applications of derivatives in cancer treatment (Saleh et al., 2020).
Antimicrobial Activity : Novel derivatives synthesized from similar compounds have shown promising antimicrobial activity, indicating their potential as leads for the development of new antimicrobial agents. This underscores the importance of structural modification and testing in the discovery of bioactive compounds (Rao et al., 2020).
Mécanisme D'action
The compound is related to Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), which are a structurally diverse group of compounds that bind to the Reverse Transcriptase (RT) enzyme of HIV . The mechanism of action of these compounds is to inhibit the RT enzyme, thereby preventing the replication of the virus .
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c1-28-20-12-18-8-10-24(14-19(18)13-21(20)29-2)31(26,27)11-9-23-22(25)16-30-15-17-6-4-3-5-7-17/h3-7,12-13H,8-11,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIHSWZVJNSKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)CSCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2727162.png)
![Methyl 3-(1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2727164.png)


![N-(3-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2727168.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2727169.png)
![ethyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2727172.png)

![4-[4-(2-Methoxyphenoxy)benzenesulfonyl]morpholine](/img/structure/B2727177.png)


![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)
